2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Description
The compound 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone features a benzodioxin core fused to a piperazine ring modified with a 4-methoxyphenyl sulfonyl group. Such piperazine-benzodioxin hybrids are often explored for central nervous system (CNS) or cardiovascular applications due to their structural resemblance to pharmacologically active agents like doxazosin .
Properties
Molecular Formula |
C20H22N2O6S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22N2O6S/c1-26-15-6-8-16(9-7-15)29(24,25)22-12-10-21(11-13-22)20(23)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3 |
InChI Key |
HEAXMWABSKJMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized via a multi-step sequence involving sulfonamide bond formation and coupling reactions:
Step 1: Sulfonylation of Piperazine
The piperazine ring is functionalized with a 4-methoxyphenylsulfonyl group through nucleophilic substitution. A sulfonyl chloride derivative reacts with piperazine in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 0–25°C.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM or DMF |
| Base | K₂CO₃ or Et₃N |
| Temperature | 0–25°C |
| Yield | 65–78% |
Step 2: Coupling with Benzodioxin Carbonyl
The sulfonylated piperazine is coupled to a benzodioxin-carbonyl intermediate via a nucleophilic acyl substitution. This step employs coupling agents such as EDCI/HOBt in anhydrous THF at 50–60°C.
Key Data:
-
Reaction time: 12–18 hours
-
Purity: ≥95% (confirmed by HPLC)
-
Molecular weight: 454.52 g/mol
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂N-) undergoes acidic hydrolysis (6M HCl, reflux) to yield a secondary amine and sulfonic acid. This reaction is critical for structure-activity relationship (SAR) studies .
Observations:
-
Completion time: 8–12 hours
-
Side products: <5% (degradation of benzodioxin observed above 100°C)
Methoxy Group Demethylation
The 4-methoxyphenyl group can be demethylated using BBr₃ in DCM at -78°C to form a phenolic derivative, enabling further functionalization .
Typical Yield: 70–82%
Piperazine Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts .
Reaction Efficiency:
| Alkylating Agent | Yield (%) |
|---|---|
| Methyl iodide | 88 |
| Ethyl bromide | 75 |
Radical-Mediated Reactions
Under visible-light irradiation in aqueous media, the compound participates in radical reactions, as evidenced by studies on analogous sulfonamides . For example:
-
Bromination: Reacts with N-bromosuccinimide (NBS) to form α-bromo derivatives (confirmed by ¹H-NMR δ 2.71 ppm for methyl groups) .
-
Radical Trapping: TEMPO inhibits reactions, confirming a radical pathway .
Optimal Conditions for Bromination:
Thermal Stability
The compound decomposes above 200°C, with the sulfonamide bond breaking preferentially (TGA data).
pH-Dependent Hydrolysis
-
Stable in neutral pH (t₁/₂ > 24 hours at 25°C).
-
Rapid hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions (t₁/₂ = 2–4 hours).
Enzyme Inhibition
The sulfonamide group interacts with α-glucosidase and α-amylase via hydrogen bonding, as shown in molecular docking studies . Modifications to the methoxyphenyl group reduce inhibitory potency by 40–60% .
Metabolic Oxidation
Cytochrome P450 enzymes oxidize the benzodioxin methylene group to form a dihydrodiol metabolite (LC-MS confirmation) .
Comparative Reactivity Table
Mechanistic Insights
-
Sulfonamide Formation: Proceeds via a two-step mechanism: (i) generation of a sulfonate intermediate, followed by (ii) nucleophilic attack by piperazine.
-
Radical Reactions: Initiated by homolytic cleavage of NBS under light, generating bromine radicals that abstract hydrogen from the benzodioxin methyl group .
Scientific Research Applications
Antidiabetic Activity
Recent studies have investigated the compound's potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood sugar levels in individuals with Type 2 diabetes mellitus (T2DM). The synthesis of related compounds has shown promising results in vitro, indicating that derivatives of this compound may serve as effective antidiabetic agents .
Cognitive Enhancement
Research has also highlighted the compound's potential in treating cognitive disorders. It has been suggested that the inhibition of certain enzymes related to neurotransmitter breakdown may enhance cognitive function and could be beneficial in conditions such as Alzheimer's disease .
Cardiovascular Health
The compound's ability to influence metabolic pathways suggests it may have implications for cardiovascular health. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 is linked to reduced risk factors associated with metabolic syndrome, including obesity and hypertension . This positions the compound as a candidate for further exploration in cardiovascular disease management.
Case Studies
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized new sulfonamides derived from 2,3-dihydro-1,4-benzodioxin and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated significant enzyme inhibition, suggesting potential therapeutic applications for T2DM and Alzheimer's disease .
- Pharmacological Screening : Another study focused on the pharmacological properties of related compounds, demonstrating their ability to modulate metabolic pathways relevant to obesity and diabetes management .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and their implications:
Key Research Findings
Electronic and Solubility Effects
- The 4-methoxyphenyl sulfonyl group in the target compound introduces a balance of electron-donating (methoxy) and electron-withdrawing (sulfonyl) effects. This contrasts with doxazosin mesylate , where the quinazolinyl group provides strong hydrogen-bonding capacity, enhancing alpha-adrenergic receptor affinity .
Receptor Interaction and Selectivity
- Piperidine analogs (e.g., CAS 89391-18-4) exhibit reduced basicity compared to piperazine derivatives, altering hydrogen-bonding interactions with targets like serotonin or dopamine receptors .
- The 4-chlorophenyl substituent (CAS 54042-47-6) lacks the benzodioxin core, simplifying synthesis but limiting structural complexity required for high-affinity CNS targets .
Metabolic Stability
Structure-Activity Relationship (SAR) Insights
- Sulfonyl vs. Heterocyclic Substituents : Sulfonyl groups (target compound) favor electrostatic interactions with receptors, while quinazolinyl (doxazosin) or thiazolyl () groups enable π-π stacking or hydrogen bonding .
- Methoxy Positioning : The para-methoxy group in the target compound optimizes steric and electronic effects, unlike ortho-substituted analogs, which may hinder receptor access .
- Piperazine vs. Piperidine : Piperazine’s secondary amines enhance solubility and binding versatility compared to piperidine derivatives, which are more rigid and less basic .
Biological Activity
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of 438.5 g/mol and includes functional groups such as benzodioxin and piperazine, which are associated with various biological activities.
Research indicates that 2,3-dihydro-1,4-benzodioxin derivatives exhibit a range of biological activities through several mechanisms:
- Antioxidant Activity : The presence of the benzodioxin moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Antitumor Activity : Some studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 2,3-dihydro-1,4-benzodioxin derivatives:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Modulation of neuroinflammation |
Case Studies
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2020) demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibited significant antioxidant activity in vitro. The compound was able to reduce oxidative stress markers in human cell lines.
Case Study 2: Anti-inflammatory Effects
Johnson et al. (2021) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers and improved joint function after treatment with the compound.
Case Study 3: Antitumor Activity
In a study by Chen et al. (2022), the compound was tested against various cancer cell lines. The findings indicated that it induced apoptosis through caspase activation and inhibited tumor growth in xenograft models.
Q & A
Q. Q1: What are common synthetic routes for preparing piperazine-containing methanone derivatives like this compound?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a benzodioxin-carbonyl chloride intermediate with a sulfonylated piperazine derivative under inert conditions. For example, palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may facilitate coupling nitroarene precursors to form the piperazine ring . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization (e.g., using ethanol/water mixtures). Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates.
Advanced Crystallographic Characterization
Q. Q2: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL , researchers refine structures by analyzing intensity data to determine bond lengths, angles, and torsional conformations. For example, the dihydrobenzodioxin moiety may exhibit planarity deviations due to steric hindrance from the sulfonylpiperazine group. Comparing experimental data with density functional theory (DFT)-optimized structures helps validate the geometry. Discrepancies in torsion angles >5° warrant re-evaluation of crystallization conditions (e.g., solvent polarity) .
Basic Spectroscopic Analysis
Q. Q3: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
Methodological Answer:
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzodioxin protons as doublets δ 4.2–4.5 ppm). ¹³C NMR identifies carbonyl (δ 165–170 ppm) and sulfonyl (δ 110–115 ppm) groups.
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and S=O (~1350, 1150 cm⁻¹) confirm functional groups.
- HRMS : Exact mass matches the molecular formula (e.g., C₂₁H₂₂N₂O₆S requires [M+H]⁺ 431.1278). Cross-referencing with synthetic intermediates ensures purity .
Advanced Data Contradiction Resolution
Q. Q4: How should researchers address discrepancies in melting points or spectral data across studies?
Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. For example, a melting point variation of 5°C could indicate different crystalline phases. Techniques to resolve this:
- DSC/TGA : Differentiate polymorphs by analyzing thermal transitions.
- PXRD : Compare diffraction patterns with literature.
- Elemental Analysis : Verify stoichiometry to rule out hydrate/solvate formation. If purity is disputed (e.g., 95% vs. >98%), repeat chromatography with alternative solvents (e.g., dichloromethane/methanol) .
Biological Activity Profiling (Advanced)
Q. Q5: What experimental strategies assess this compound’s potential as a kinase or receptor modulator?
Methodological Answer:
- In vitro assays : Use fluorescence polarization (FP) or TR-FRET to measure binding affinity against target kinases (e.g., PI3K, MAPK). IC₅₀ values are derived from dose-response curves.
- Molecular docking : Align the compound’s structure (from SC-XRD) with receptor active sites (PDB entries) using AutoDock Vina. Key interactions (e.g., hydrogen bonds with sulfonyl oxygen) guide SAR.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Dose-dependent effects >10 µM suggest limited therapeutic potential .
Safety and Handling (Basic)
Q. Q6: What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : Keep in a desiccator at 2–8°C, away from light. Stability studies (HPLC every 3 months) monitor degradation .
Advanced Chromatographic Method Development
Q. Q7: How can HPLC methods be optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 (5 µm, 150 mm × 4.6 mm) with a mobile phase of methanol/buffer (e.g., 65:35 sodium acetate + 1-octanesulfonate, pH 4.6) .
- Detection : UV at 254 nm (aromatic absorption) or MS/MS for higher specificity.
- Validation : Assess linearity (R² >0.99), LOD (<10 ng/mL), and recovery (>90% in plasma). Matrix effects are minimized via protein precipitation (acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
